![molecular formula C15H17N5O2 B2537076 7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione CAS No. 34594-93-9](/img/structure/B2537076.png)
7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione
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Description
7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione is an organic compound . Its linear formula is C15H17N5O2 . It has a molecular weight of 299.335 .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione is defined by its linear formula, C15H17N5O2 . Unfortunately, the specific details about the molecular structure are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione include a molecular weight of 299.335 . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Heterocyclic Compounds in Drug Design
- Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues : This review demonstrates the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. It discusses various modifications of the lead compound structure to obtain the most favorable activity and selectivity, focusing on antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).
Benzimidazole Hybrids with Anticancer Potential
- Recent Progress of Benzimidazole Hybrids for Anticancer Potential : This review discusses benzimidazole derivatives as anticancer agents, emphasizing their broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases like purines. The review focuses on benzimidazole derivatives showing anticancer properties through various mechanisms, such as intercalation and tubulin inhibition, suggesting potential research pathways for "7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione" in cancer research (Akhtar et al., 2019).
Chemical Groups for CNS Drug Synthesis
- Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel CNS Acting Drugs : This paper identifies functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form the largest class of organic compounds and are pivotal in the synthesis of compounds with CNS activity. The insights provided could guide the exploration of "7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione" for CNS-related applications (Saganuwan, 2017).
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-16-14-17-12-11(13(21)19(3)15(22)18(12)2)20(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLMJQXTLIZYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
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